

In Vitro Activity of Ibrutinib: A Technical Guide to the (R)-Enantiomer

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Compound of Interest		
Compound Name:	Ibrutinib Racemate	
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Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies. Marketed as Imbruvica®, the active pharmaceutical ingredient is the single (R)-enantiomer of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one, not a racemic mixture. This distinction is critical for understanding its pharmacological profile. This technical guide provides an in-depth overview of the in vitro activity of ibrutinib, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. While the focus is on the clinically relevant (R)-enantiomer, it is important to note that comparative in vitro activity data for the (S)-enantiomer is not extensively available in publicly accessible literature, underscoring the stereospecificity of its therapeutic action.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. The BCR pathway is a key driver of B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting tumor cell growth and survival.



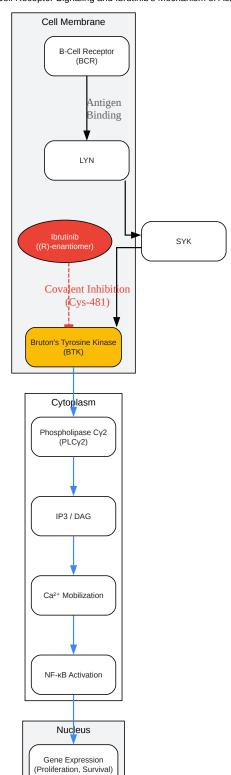




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Ibrutinib's mechanism of action involves the formation of a covalent bond between its acryloyl group and a cysteine residue (Cys-481) in the active site of BTK.[1][2] This irreversible binding permanently inactivates the enzyme, thereby blocking downstream signaling cascades.[3] The inhibition of BTK leads to the suppression of pathways such as those involving phospholipase Cy2 (PLCy2), which in turn affects intracellular calcium mobilization and the activation of transcription factors like NF-kB, ultimately hindering malignant B-cell survival and proliferation. [3][4]





B-Cell Receptor Signaling and Ibrutinib's Mechanism of Action

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Caption: Ibrutinib covalently inhibits BTK, blocking downstream BCR signaling.



Quantitative In Vitro Activity Data

The in vitro activity of ibrutinib has been extensively characterized in both biochemical and cellular assays. The data presented below pertains to the (R)-enantiomer.

Table 1: Biochemical Activity of Ibrutinib

Target	Assay Type	IC ₅₀ (nM)	Reference
Bruton's Tyrosine Kinase (BTK)	Enzyme Assay	0.46	
ВТК	Cell-based Assay (BCR signaling)	11	

 IC_{50} (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Ibrutinib in Various Cell Lines



Cell Line	Cancer Type	Assay	Endpoint	IC50 (µM)	Reference
JVM-2	B-cell Chronic Lymphocytic Leukemia	Cytotoxicity	Cell Viability (24h)	14.8	
JVM-2	B-cell Chronic Lymphocytic Leukemia	Cytotoxicity	Cell Viability (48h)	5.4	
MEC-1	B-cell Chronic Lymphocytic Leukemia	Cytotoxicity	Cell Viability (24h)	19	
MEC-1	B-cell Chronic Lymphocytic Leukemia	Cytotoxicity	Cell Viability (48h)	14.8	
BJAB	B-cell Lymphoma	Proliferation	Cell Growth	~1-10	
A549	Non-Small Cell Lung Cancer	Proliferation	Cell Viability (48h)	>10	
H460	Non-Small Cell Lung Cancer	Proliferation	Cell Viability (48h)	>10	
MeWo	Melanoma	Cytotoxicity	Cell Viability	20.47	
WM164	Melanoma	Cytotoxicity	Cell Viability	28.14	
SK-MEL-28	Melanoma	Cytotoxicity	Cell Viability	32.98	

Detailed Experimental Protocols

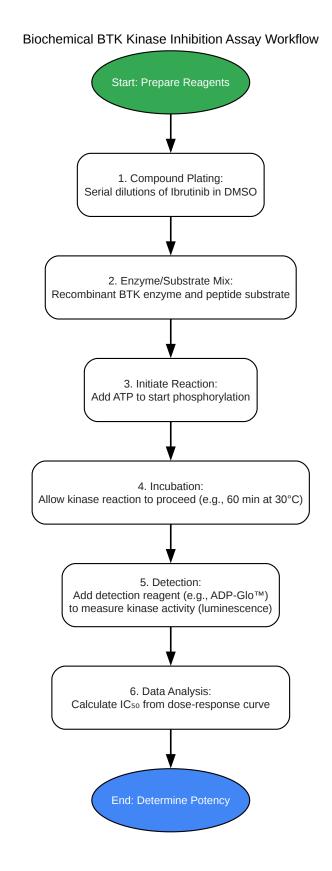




Biochemical BTK Kinase Inhibition Assay

This protocol outlines a common method to determine the IC_{50} of ibrutinib against recombinant BTK enzyme.





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Caption: Workflow for determining the biochemical potency of ibrutinib.



Materials:

- Recombinant human BTK enzyme
- Kinase assay buffer
- Peptide substrate for BTK
- Adenosine triphosphate (ATP)
- Ibrutinib (and other test compounds)
- ADP-Glo™ Kinase Assay kit (or similar detection system)
- Microplate reader (luminescence)

Procedure:

- Compound Preparation: Prepare serial dilutions of ibrutinib in 100% DMSO.
- Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only.
- Kinase Reaction:
 - Add a solution containing the BTK enzyme and the peptide substrate in kinase assay buffer to each well.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

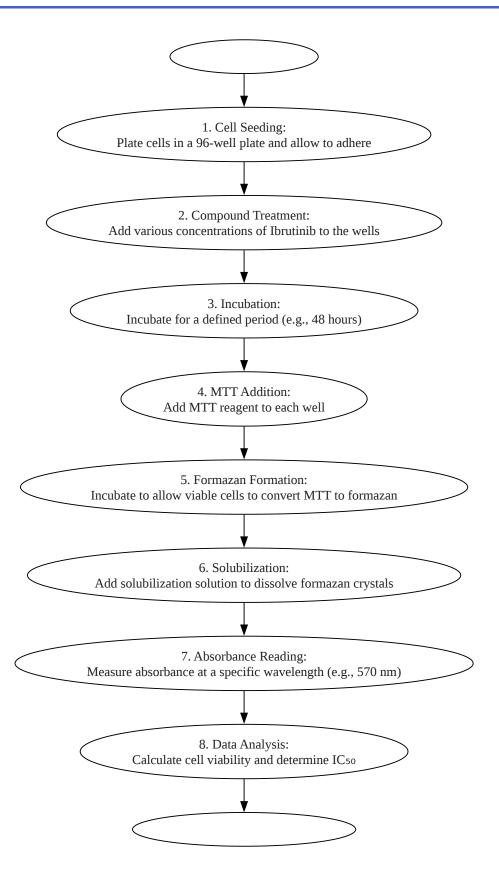


- Incubate at room temperature as per the manufacturer's instructions.
- Data Acquisition: Measure the luminescence using a microplate reader.
- Data Analysis: Plot the percentage of inhibition against the logarithm of the ibrutinib concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Viability (MTT) Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of ibrutinib on cancer cell lines.





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